molecular formula C17H19NO5S B344943 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid CAS No. 893669-84-6

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid

Cat. No.: B344943
CAS No.: 893669-84-6
M. Wt: 349.4g/mol
InChI Key: WIMBLWFLKNPNMH-UHFFFAOYSA-N
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Description

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety, a sulfonamide group, and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid typically involves multiple steps. One common approach is to start with the sulfonylation of 2-methoxy-5-(methylethyl)aniline using a sulfonyl chloride derivative. This intermediate is then coupled with a benzoic acid derivative under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of a catalyst such as iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the sulfonyl group produces a sulfide derivative.

Scientific Research Applications

2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[2-Methoxy-5-(methyl)phenyl]sulfonyl}amino)benzoic acid
  • 2-({[2-Methoxy-5-(ethyl)phenyl]sulfonyl}amino)benzoic acid
  • 2-({[2-Methoxy-5-(propyl)phenyl]sulfonyl}amino)benzoic acid

Uniqueness

The uniqueness of 2-({[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}amino)benzoic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methoxy and methylethyl groups can enhance its solubility and binding affinity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-11(2)12-8-9-15(23-3)16(10-12)24(21,22)18-14-7-5-4-6-13(14)17(19)20/h4-11,18H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMBLWFLKNPNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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